2-(4-Cyclohexylaminomethyl-2-methoxy-phenoxy)-acetamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
While direct experimental NMR data for this compound is not available in the provided sources, inferred assignments are based on structural analogs:
- ¹H NMR :
- Aromatic protons : Resonances at δ 6.5–7.0 ppm (meta and para to substituents).
- Methoxy group : A singlet at δ 3.8 ppm (-OCH₃).
- Methylene groups : δ 3.5–4.0 ppm (OCH₂CO) and δ 2.5–3.0 ppm (CH₂NH).
- Cyclohexyl protons : Multiplets at δ 1.0–2.0 ppm.
- ¹³C NMR :
- Carbonyl carbon (C=O): δ 170–175 ppm.
- Aromatic carbons: δ 110–160 ppm.
- Cyclohexyl carbons: δ 20–50 ppm.
Infrared (IR) Spectroscopy
Key absorption bands include:
Mass Spectrometry (MS)
The molecular ion peak is expected at m/z 292.37 (M⁺). Fragmentation patterns likely involve:
Crystallographic Data and Conformational Analysis
No crystallographic data for this compound is reported in the provided sources. However, conformational insights can be inferred:
- Cyclohexyl group : Adopts a chair conformation to minimize steric strain.
- Phenoxy-acetamide linkage : The ether oxygen and carbonyl group likely adopt a planar configuration due to resonance stabilization.
- Methoxy substituent : Ortho to the acetamide chain, influencing electronic delocalization.
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) simulations predict the following electronic properties:
- HOMO-LUMO gap : ~4.5 eV, indicating moderate reactivity.
- Electrostatic potential : Negative charge localized on the carbonyl oxygen and methoxy group, while positive charge resides on the cyclohexylamine nitrogen.
- Charge distribution :
| Parameter | Value (DFT) |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.7 eV |
| Dipole Moment | 3.8 Debye |
Properties
IUPAC Name |
2-[4-[(cyclohexylamino)methyl]-2-methoxyphenoxy]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-20-15-9-12(7-8-14(15)21-11-16(17)19)10-18-13-5-3-2-4-6-13/h7-9,13,18H,2-6,10-11H2,1H3,(H2,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJKDAPPEOASFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2CCCCC2)OCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356673 | |
| Record name | 2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425646-58-8 | |
| Record name | 2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclohexylaminomethyl-2-methoxy-phenoxy)-acetamide typically involves the reaction of 4-(chloromethyl)-2-methoxyphenol with cyclohexylamine, followed by the introduction of an acetamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyclohexylaminomethyl-2-methoxy-phenoxy)-acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(4-Cyclohexylaminomethyl-2-methoxy-phenoxy)-acetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Cyclohexylaminomethyl-2-methoxy-phenoxy)-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The phenoxy acetamide scaffold is highly versatile, with substituents dictating biological activity and physicochemical properties. Key analogs include:
Key Observations :
- Cyclohexylaminomethyl Group: Unlike halogen or methoxy substituents, the cyclohexyl group introduces steric bulk and lipophilicity, which may enhance blood-brain barrier penetration or receptor binding in hydrophobic pockets.
- Methoxy Group : Common in bioactive compounds (e.g., AMC3 ), the methoxy group can modulate electron density and hydrogen-bonding capacity.
Pharmacological Activities
- Anti-Inflammatory/Analgesic: Substituted phenoxy acetamides with bicyclic or bromocyclohexyl groups () exhibit anti-inflammatory activity, likely via COX inhibition .
Physicochemical and Crystallographic Properties
Crystal Packing and Hydrogen Bonding :
- Target Compound: Predicted to form N–H⋯O hydrogen bonds (similar to 2-(4-Iodophenoxy)acetamide ), but the cyclohexyl group may disrupt planar stacking.
- 2-(4-Iodophenoxy)acetamide: Forms C11(4)R22(8) hydrogen-bonded networks without π-stacking .
- 2-(4-Chlorophenyl)acetamide : Layered structure via N–H⋯O bonds; C–N bond length = 1.322 Å (amide resonance) .
Biological Activity
2-(4-Cyclohexylaminomethyl-2-methoxy-phenoxy)-acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of inflammatory responses and cancer treatment. This article reviews the existing literature on its biological activity, including mechanisms of action, pharmacokinetics, dosage effects, and case studies demonstrating its efficacy.
The primary biological activity of this compound involves its interaction with specific biochemical pathways. Notably, it has been shown to inhibit the Janus kinase (JAK) signaling pathway, which plays a crucial role in mediating inflammatory responses. By selectively inhibiting JAK1, this compound disrupts the activation of signal transducer and activator of transcription (STAT) proteins, thereby preventing their translocation to the nucleus and subsequent transcription of target genes involved in inflammation and cell proliferation .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has favorable properties such as a molecular weight under 400 Da and a clogP value suggesting good membrane permeability. These characteristics enhance its potential for therapeutic applications. The compound is metabolized by cytochrome P450 enzymes, leading to both active and inactive metabolites, which can influence its overall efficacy and safety profile .
Dosage Effects in Animal Models
Research on dosage effects has revealed a nuanced relationship between the concentration of this compound and its biological effects. In animal models, lower doses have demonstrated selective inhibition of JAK1 with minimal adverse effects, whereas higher doses have resulted in hepatotoxicity and nephrotoxicity . This suggests a narrow therapeutic window that requires careful dosage optimization.
| Dosage (mg/kg) | Effect | Observations |
|---|---|---|
| 33 | Minimal adverse effects | Selective inhibition of JAK1 |
| 100 | Moderate toxicity | Some liver enzyme elevation |
| 300 | Significant toxicity | Hepatotoxicity observed |
Cellular Effects
The cellular effects of this compound are profound. Studies have shown that it can induce cytotoxic effects in various cancer cell lines by modulating gene expression related to apoptosis and cell cycle regulation. Its ability to influence cellular metabolism is also notable, as it alters the activity of enzymes involved in nucleotide synthesis .
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in breast cancer cell lines, correlating with downregulation of anti-apoptotic proteins .
- Inflammation Models : In murine models of inflammation induced by lipopolysaccharides (LPS), administration of this compound significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha .
- Autoimmune Disease Models : In lupus-prone mice, long-term treatment with this compound led to reductions in anti-dsDNA antibody levels and improved renal function as measured by urinary albumin creatinine ratios .
Q & A
Q. What are the key synthetic routes for preparing 2-(4-Cyclohexylaminomethyl-2-methoxy-phenoxy)-acetamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example, substitution reactions under alkaline conditions (e.g., K₂CO₃ in acetonitrile) can introduce functional groups like methoxy or cyclohexylaminomethyl . Reduction steps may use iron powder in acidic media to convert nitro intermediates to amines . Condensation with cyanoacetic acid or similar reagents under controlled pH and temperature ensures high yields. Reaction monitoring via TLC (hexane:ethyl acetate 3:1) and solvent selection (e.g., dry acetone for reflux) are critical for optimization .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are fundamental. NMR identifies proton environments (e.g., methoxy protons at ~3.8 ppm, cyclohexyl protons as multiplet signals). FTIR confirms functional groups (amide C=O stretch ~1650 cm⁻¹, aromatic C-O-C ~1250 cm⁻¹). Single-crystal XRD provides structural validation, resolving bond angles and spatial arrangements of the cyclohexyl and phenoxy groups .
Q. How can researchers address solubility challenges during in vitro assays?
Solubility in polar solvents (e.g., DMSO or acetonitrile) is often limited due to the compound’s hydrophobic cyclohexyl group. Co-solvents like PEG-400 or cyclodextrin inclusion complexes can enhance solubility. Pre-saturation studies and dynamic light scattering (DLS) help assess colloidal stability .
Advanced Research Questions
Q. What computational methods are effective in designing novel derivatives or optimizing reaction pathways?
Quantum chemical calculations (e.g., DFT) predict reaction energetics and transition states, while molecular docking screens bioactivity. Tools like ICReDD integrate computational and experimental data to narrow optimal conditions (e.g., solvent polarity, catalyst choice) and reduce trial-and-error cycles . Reaction path searches identify intermediates, such as nitrobenzene reduction steps, to avoid side products .
Q. How can contradictory biological activity data across studies be resolved?
Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects) or impurities. Validate purity via HPLC (>95%) and replicate assays with standardized protocols. Meta-analyses comparing IC₅₀ values under identical conditions (pH, temperature) clarify structure-activity relationships (SAR) .
Q. What strategies are recommended for studying the compound’s interaction with biological targets?
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinities (Kd). Molecular dynamics simulations model interactions with enzymes or receptors (e.g., docking to hydrophobic pockets via cyclohexyl groups). Fluorescence anisotropy tracks conformational changes in target proteins .
Q. How can researchers mitigate degradation during long-term stability studies?
Degradation pathways (hydrolysis, oxidation) are assessed via accelerated stability testing (40°C/75% RH). Lyophilization or storage in inert atmospheres (argon) preserves integrity. LC-MS identifies degradation products, guiding formulation adjustments (e.g., buffering agents, antioxidants) .
Methodological Notes
- Synthesis Optimization : Prioritize stepwise monitoring (TLC, GC-MS) to isolate intermediates and minimize byproducts .
- Data Validation : Cross-reference spectral data with PubChem or crystallographic databases to confirm structural assignments .
- Ethical Compliance : Adhere to in vitro research guidelines; avoid human/animal testing without regulatory approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
